molecular formula C22H19N5O2 B11459801 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459801
M. Wt: 385.4 g/mol
InChI Key: UYIDEMXOMBUFSO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: Not explicitly listed; synonyms include STK137217, CHEMBL1565539) is a quinazolinone derivative with a fused bicyclic core. Its molecular formula is C₂₁H₁₈N₆O₂, with a molecular weight of 319.4 g/mol . Key computed properties include:

  • XLogP3: 2.9 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 80.7 Ų (suggesting moderate solubility)
  • Hydrogen Bond Donor/Acceptor Count: 1 and 6, respectively .

The structure features a 4,7-dimethylquinazolin-2-yl substituent and a 2-furyl group at position 7 of the dihydroquinazolinone scaffold.

The compound is marketed for research purposes, with suppliers like Vitas-M Chemical Limited offering it as a dry powder .

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H19N5O2/c1-12-5-6-15-13(2)24-22(26-17(15)8-12)27-21-23-11-16-18(25-21)9-14(10-19(16)28)20-4-3-7-29-20/h3-8,11,14H,9-10H2,1-2H3,(H,23,24,25,26,27)

InChI Key

UYIDEMXOMBUFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and furyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related quinazolinone derivatives is presented below, focusing on substituents, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 4,7-Dimethylquinazolin-2-yl (position 2); 2-furyl (position 7) 319.4 High TPSA (80.7 Ų), moderate lipophilicity (XLogP3=2.9) Potential kinase/MAO inhibitor (inferred from structural analogs)
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone 4-Fluorophenyl (position 7); 3-methylphenyl (position 2) 350.4 Increased halogenated bulk (F substituent) Enhanced binding affinity to aromatic receptors
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl (position 7); amino (position 2) 297.3 Polar methoxy group (TPSA ~85 Ų) Improved solubility; tested in neurological disorder models
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl (position 7); furan-2-ylmethyl (position 2) 364.4 Dual aromatic moieties (furan and methoxyphenyl) Potential dual-target activity (e.g., MAO and kinase inhibition)
2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one Difluoromethyl (position 7); amino (position 2) 227.2 Fluorinated alkyl chain (enhanced metabolic stability) Likely CNS-targeting agent due to fluorine’s blood-brain barrier permeability

Key Observations

Substituent Impact on Bioactivity The 2-furyl group in the target compound may confer distinct electronic properties compared to halogenated or methoxy-substituted analogs. Furans are known for their electron-rich aromatic systems, which can enhance interactions with enzymes like monoamine oxidases (MAOs) . 4,7-Dimethylquinazolinyl substituents likely improve steric complementarity in hydrophobic binding pockets, as seen in kinase inhibitors .

However, the absence of a nitro group in the target compound may mitigate this risk .

Pharmacological Potential Analogs such as 2-phenyl-7,8-dihydroquinazolin-5(6H)-ones exhibit inhibitory effects on MAO and kinases, suggesting neuroprotective or anticancer applications . The target compound’s furyl and dimethylquinazolinyl groups position it as a candidate for similar mechanistic studies.

Biological Activity

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, recognized for its diverse biological activities. Its unique structure, which features a quinazolinone core with a furan substituent and specific methyl groups, suggests potential therapeutic applications in various fields, including oncology and neurology.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Quinazolinone Core : A bicyclic system that includes a benzene and an imidazole ring.
  • Furan Substituent : Contributes to the compound's reactivity and biological interactions.
  • Methyl Groups : Located at positions 4 and 7 of the quinazoline ring, enhancing biological activity compared to simpler analogs.

Biological Activities

Quinazoline derivatives are known for their wide range of biological activities. The specific compound has been evaluated for several key therapeutic effects:

  • Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. The compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence suggesting that quinazoline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Some studies indicate that quinazoline derivatives possess antimicrobial activity, potentially making them useful in combating bacterial infections.

The biological activity of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or neurodegeneration, such as AChE and various kinases.
  • Molecular Docking Studies : These studies have provided insights into how the compound binds to its targets, revealing potential pathways for therapeutic intervention .

Research Findings

Recent studies have evaluated the compound's efficacy and safety profile:

StudyFindings
In vitro assays Demonstrated significant inhibition of AChE with an IC50 value indicating potent activity against neurodegenerative pathways .
Cytotoxicity tests Showed low toxicity in cell lines at therapeutic concentrations, supporting its safety for further development .
Molecular docking Identified favorable binding interactions with target proteins involved in cancer signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one with other quinazoline derivatives:

Compound NameStructural FeaturesBiological Activity
4-(4-Methylpiperazin-1-yl)quinazolineContains a piperazine ringAnticancer
2-AminoquinazolineSimple amino substitutionAntimicrobial
7-MethylquinazolineMethyl group on quinazolineEnzyme inhibition

Case Studies

  • Alzheimer's Disease Models : In studies targeting Alzheimer's disease, compounds similar to 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one demonstrated dual inhibition of AChE and MAO-B, which are critical in managing cholinergic deficits in neurodegeneration .
  • Cancer Cell Lines : The compound has been tested against various cancer cell lines where it exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

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